3-(6-tert-Butyl-3-pyridinyl)acrylic acid
Description
3-(6-tert-Butyl-3-pyridinyl)acrylic acid is a pyridine-derived acrylic acid compound characterized by a tert-butyl substituent at the 6-position of the pyridine ring and an acrylic acid moiety at the 3-position. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the bulky tert-butyl group) and reactivity from the conjugated double bond in the acrylic acid chain.
For instance, derivatives like 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b) highlight the role of tert-butyl groups in modulating peptide-based drug candidates .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E)-3-(6-tert-butylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)10-6-4-9(8-13-10)5-7-11(14)15/h4-8H,1-3H3,(H,14,15)/b7-5+ |
InChI Key |
PSVWSZRSVYEQHH-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)C1=NC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-3-tert-butylpyridine and acrylic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-bromo-3-tert-butylpyridine with a boronic acid derivative of acrylic acid in the presence of a palladium catalyst and a base.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst loading, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Synthesis : Analogs like 3-(3-Pyridyl)acrylic acid are synthesized via Perkin or Wittig reactions, suggesting similar routes for the target compound . The tert-butyl group may require specialized protecting strategies during synthesis .
Antimicrobial Activity
Several acrylic acid derivatives exhibit antimicrobial properties, influenced by substituents:
- 3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives (e.g., compounds 9, 13–15) show MIC values comparable to fluconazole against C. albicans and superior activity against B. subtilis .
- Amino-substituted analogs (e.g., (E)-3-(6-Aminopyridin-3-yl)acrylic acid) demonstrate moderate activity against S. aureus but require structural optimization for improved efficacy .
The tert-butyl group in the target compound could reduce metabolic degradation, extending its biological half-life compared to smaller substituents like methoxy or amino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
